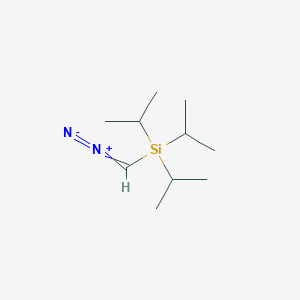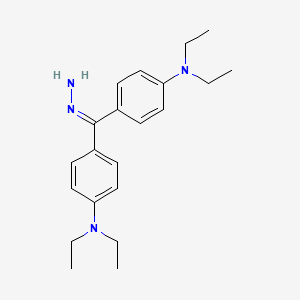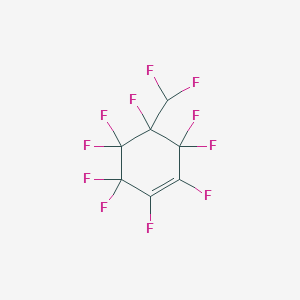![molecular formula C34H68O3S B14301648 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate CAS No. 114479-85-5](/img/structure/B14301648.png)
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a long alkyl chain, making it hydrophobic and potentially useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate typically involves the esterification of octadecanoic acid (stearic acid) with 2-[2-(dodecylsulfanyl)ethoxy]ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion and remove water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate has various applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential use in drug delivery systems, where its hydrophobic tail can interact with lipid membranes.
Medicine: Explored for its potential as a component in topical formulations due to its ability to enhance skin penetration.
Industry: Utilized in the formulation of lubricants, detergents, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate largely depends on its interaction with biological membranes and proteins. The hydrophobic dodecylsulfanyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the octadecanoate ester group.
Octadecanoic acid esters: Various esters of octadecanoic acid with different alcohols.
Uniqueness
2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate is unique due to the presence of both a long alkyl chain and a sulfur-containing group. This combination imparts distinct physicochemical properties, making it suitable for specific applications where both hydrophobicity and reactivity are desired.
Propriétés
Numéro CAS |
114479-85-5 |
|---|---|
Formule moléculaire |
C34H68O3S |
Poids moléculaire |
557.0 g/mol |
Nom IUPAC |
2-(2-dodecylsulfanylethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C34H68O3S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-34(35)37-30-29-36-31-33-38-32-27-25-23-21-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
Clé InChI |
CEVLUAWZMOSVMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCSCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


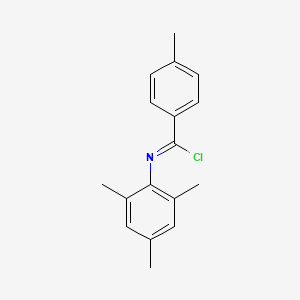
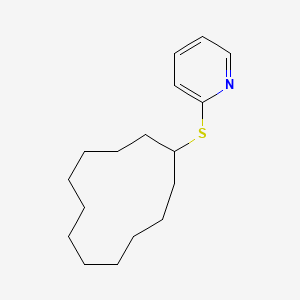

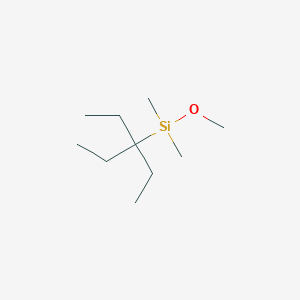
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)

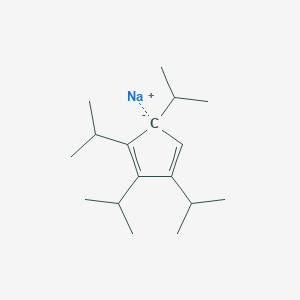
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)

